molecular formula C17H32N2O6S B1675469 Lincomycin-B CAS No. 2520-24-3

Lincomycin-B

Katalognummer B1675469
CAS-Nummer: 2520-24-3
Molekulargewicht: 392.5 g/mol
InChI-Schlüssel: DZSDDKNXMARQMJ-NUFQGRFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The main problem in the fermentation of Lincomycin is the high content of Lincomycin B, which is a by-product of insufficient methylation by S-adenosylmethionine (SAM) dependent methyltransferase . The content of Lincomycin B was decreased from 4.04% to 0.75% and from 8.20% to 5.78% by the addition of NaCl as an osmotic regulator in flask and 15 L bioreactor fermentation, respectively .


Molecular Structure Analysis

The structure of Lincomycin can be divided into two parts, a pyrrolidine derivative and a six-atom sugar ring (methylthiolincosamide), which are linked via an amide bond in the central part of the molecule .


Chemical Reactions Analysis

The synthesis of methyl donor (SAM) and sulfur donor of Lincomycin (ergothioneine and mycothiol) were increased at the metabolite level and transcription level under osmotic stimulation . The transcription of genes involved in sulfur assimilation (tauA, ssuA1B1C1) and Lincomycin biosynthesis were also up-regulated significantly .

Wissenschaftliche Forschungsanwendungen

Lincosamides in Scientific Research

Antimicrobial Activity and Resistance

Lincosamides, such as clindamycin, have a broad spectrum of antimicrobial activity. This group is effective against Gram-positive aerobes/anaerobes, Gram-negative anaerobes, and select protozoa and fungi. Despite over 40 years of clinical use, the specter of resistance by an increasing number of microorganisms is a growing concern, highlighting the need for ongoing research into resistance mechanisms and mitigation strategies (Guay, 2007).

Pharmacokinetics and Therapeutic Monitoring

The pharmacokinetics of vancomycin, another significant antibiotic in managing severe Gram-positive infections, has been extensively studied. Understanding vancomycin's pharmacokinetic behavior in special patient subpopulations through therapeutic drug monitoring (TDM) and population pharmacokinetic (PPK) models is crucial for optimizing dosing strategies to avoid therapeutic failure and minimize toxicity (Monteiro et al., 2018).

Alternative Therapeutic Uses

Lincosamides and related antibiotics, like macrolides, have been explored for their potential in treating malaria, particularly in contexts where resistance to conventional antimalarials is a problem. These antibiotics offer an interesting alternative due to their similar mechanism of action to tetracyclines, making them suitable for use in children and pregnant women (Gaillard et al., 2016).

Safety and Probiotic Research

The safety of lactic acid bacteria (LAB), which include strains resistant to lincosamides, is a significant area of research, especially concerning their use as probiotics. While LAB have a long history of safe use in foods, the potential for horizontal transfer of antibiotic resistance genes to pathogenic bacteria necessitates a careful assessment of the risks and benefits associated with their use (Salminen et al., 1998).

Wirkmechanismus

Lincomycin functions as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA to interact with the 23S rRNA of the 50S bacterial ribosomal subunit . It inhibits bacterial protein synthesis by specifically binding on the 50S subunit and affecting the process of peptide chain initiation .

Zukünftige Richtungen

The sequential optimization strategy in the study provides powerful means for the enhancement of Lincomycin A with less by-product . Osmotic stress reduced the concentration of Lincomycin B, which could also help reduce fermentation by-product yields in other actinobacteria . This may provide more genetically modified targets for overproduction of Lincomycin and other sulfur-containing secondary metabolites .

Eigenschaften

IUPAC Name

(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O6S/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24)/t8-,9-,10+,11-,12+,13-,14-,15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSDDKNXMARQMJ-AVXYAQEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2520-24-3
Record name Lincomycin-B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002520243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LINCOMYCIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ372F94WZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lincomycin-B
Reactant of Route 2
Reactant of Route 2
Lincomycin-B
Reactant of Route 3
Lincomycin-B
Reactant of Route 4
Lincomycin-B
Reactant of Route 5
Lincomycin-B
Reactant of Route 6
Lincomycin-B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.